molecular formula C19H19ClF3N3 B3911762 4-(4-chlorobenzyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine

4-(4-chlorobenzyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine

Cat. No.: B3911762
M. Wt: 381.8 g/mol
InChI Key: YNIXQTLXSQAVGB-ZMOGYAJESA-N
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Description

The compound “4-(4-chlorobenzyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a trifluoromethyl group and a chlorobenzyl group, which can significantly affect the molecule’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a common feature in many pharmaceuticals and other biologically active compounds . The trifluoromethyl and chlorobenzyl groups attached to the molecule would likely have a significant impact on the molecule’s overall shape and electronic distribution .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl and chlorobenzyl groups . These groups could potentially undergo a variety of chemical reactions, depending on the conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the trifluoromethyl and chlorobenzyl groups could influence properties such as polarity, solubility, and stability .

Properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N3/c20-18-7-3-16(4-8-18)14-25-9-11-26(12-10-25)24-13-15-1-5-17(6-2-15)19(21,22)23/h1-8,13H,9-12,14H2/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIXQTLXSQAVGB-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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